![molecular formula C24H24O5 B14304371 1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one CAS No. 116203-38-4](/img/structure/B14304371.png)
1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one is an organic compound known for its unique chemical structure and properties This compound features a central ethanone group flanked by two hydroxyphenyl groups, each substituted with methoxyphenylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dihydroxyacetophenone with 4-methoxybenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.
Cell Signaling Modulation: It can modulate cell signaling pathways, leading to potential anticancer effects by inducing apoptosis in cancer cells
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dihydroxyacetophenone: Shares the core structure but lacks the methoxyphenylmethyl groups.
4-Methoxybenzyl Chloride: Used as a precursor in the synthesis of the target compound.
Quinones: Oxidized derivatives with similar antioxidant properties.
Uniqueness
1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one is unique due to its combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
116203-38-4 |
|---|---|
Formule moléculaire |
C24H24O5 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
1-[2,4-dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl]ethanone |
InChI |
InChI=1S/C24H24O5/c1-15(25)21-14-18(12-16-4-8-19(28-2)9-5-16)23(26)22(24(21)27)13-17-6-10-20(29-3)11-7-17/h4-11,14,26-27H,12-13H2,1-3H3 |
Clé InChI |
BCCGPRBCQPGJDU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C(C(=C1)CC2=CC=C(C=C2)OC)O)CC3=CC=C(C=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14304295.png)

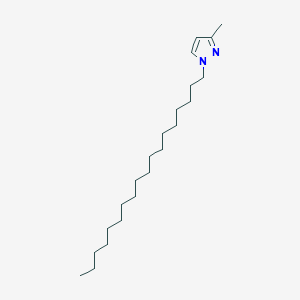
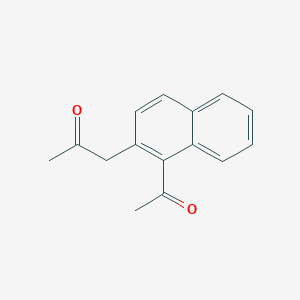
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
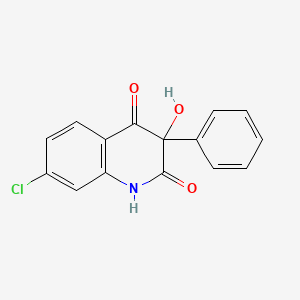
![2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14304338.png)
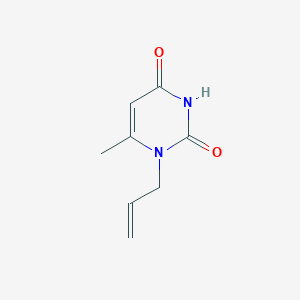
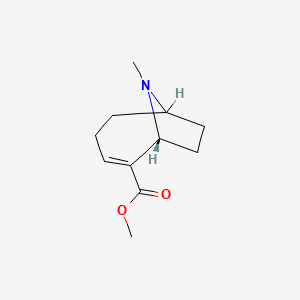

![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)
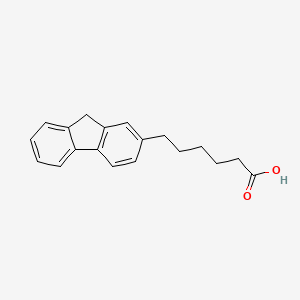
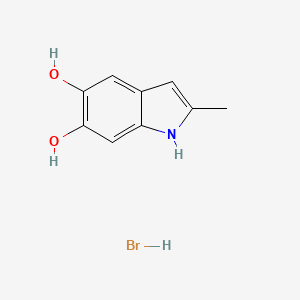
![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)
